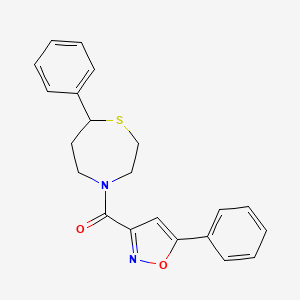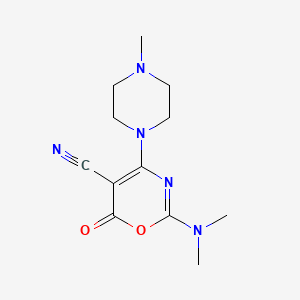![molecular formula C17H14ClNO B2594156 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline CAS No. 861206-10-2](/img/structure/B2594156.png)
3-[(4-Chlorobenzyl)oxy]-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Chlorobenzyl)oxy]-2-methylquinoline is a chemical compound with the molecular formula C17H14ClNO . It is also known as 4-Chlorobenzyl 2-Methyl-3-Quinolinyl Ether .
Molecular Structure Analysis
The molecular structure of 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline consists of a quinoline ring with a methyl group at the 2-position and a 4-chlorobenzyl group attached via an ether linkage at the 3-position .Scientific Research Applications
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline. They found that these compounds exhibit efficient multifunctional material characteristics with potential in optoelectronics.
Antioxidant Efficiency in Lubricating Greases
The antioxidant efficiency of quinolinone derivatives, related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, was explored in lubricating greases by Hussein et al. (2016). They observed significant inhibition of oxidation, suggesting these compounds' potential in enhancing lubricant performance.
Corrosion Inhibition Properties
Research by Kadhim et al. (2017) evaluated similar quinoline derivatives for their corrosion inhibition properties on metals, finding high inhibition efficiency. This suggests potential applications in protecting metals from corrosion.
Nonlinear Optical and Electronic Properties
A study on a novel derivative of heteroannulated chromone, similar to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, by Halim & Ibrahim (2017) revealed significant insights into the nonlinear optical properties and electronic structure, indicating potential in photonic and electronic applications.
Anti-diabetic and Antioxidant Activities
Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and found them effective as antioxidants and potential anti-diabetic agents. This indicates the possible therapeutic applications of 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline and its derivatives.
Antimicrobial Activity
Research on 2-chloro-6-methylquinoline hydrazone derivatives, closely related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, showed significant antimicrobial activity, as indicated by Bawa et al. (2009). This suggests the potential use of these compounds in developing new antimicrobial agents.
Anticancer Activity
A study by Talaat et al. (2022) on oxazolo and oxazinoquinolinone derivatives, related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, revealed promising anticancer activity against specific cell lines, indicating potential therapeutic uses in cancer treatment.
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUZTGLEQYFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)
![N-(2-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2594075.png)
![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)



![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2594086.png)




